Unii-2EO3gfe2R9

Übersicht

Beschreibung

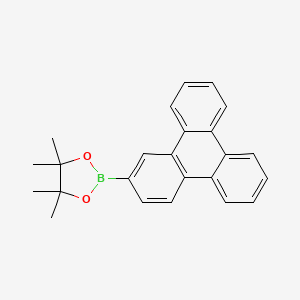

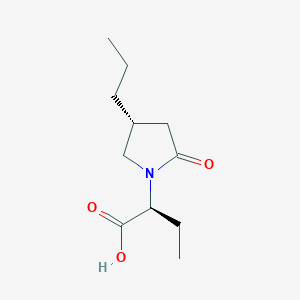

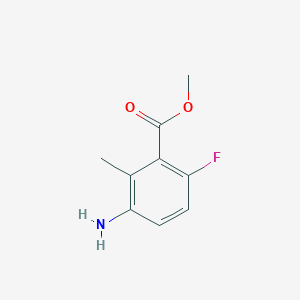

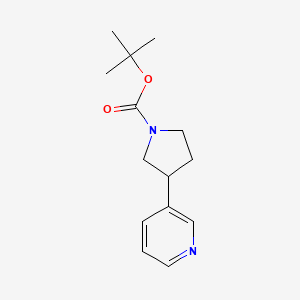

Unii-2EO3gfe2R9, also known as Brivaracetam Acid, is a chemical compound with the molecular formula C11H19NO3 . It has gained significant attention in the fields of materials science, biology, and environmental science due to its unique properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H19NO3 . The InChIKey, a unique identifier for chemical substances, for this compound is LTDAHGXWZNKFNP-BDAKNGLRSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 213.27 g/mol. The physical and chemical properties of a compound are typically determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Biotechnologie

Im Bereich der Biotechnologie wird „Unii-2EO3gfe2R9“ für Gentechnik und molekulare Klonierung eingesetzt. Es spielt eine zentrale Rolle bei der Entwicklung von rekombinanten DNA-Technologien, wo es verwendet werden kann, um spezifische Gensequenzen in Wirtszellen einzuschleusen. Dies hat weitreichende Auswirkungen auf die Produktion von therapeutischen Proteinen, Impfstoffen und gentechnisch veränderten Organismen (GVO) .

Pharmakologie

Innerhalb der Pharmakologie ist diese Verbindung entscheidend für die Arzneimittelentwicklung und -verabreichungssysteme. Sie verbessert die Bioverfügbarkeit von Medikamenten und kann verwendet werden, um gezielte Medikamentenverabreichungsmechanismen zu schaffen, die potenziell Nebenwirkungen reduzieren und therapeutische Ergebnisse verbessern .

Umweltwissenschaften

„this compound“ findet auch in den Umweltwissenschaften Anwendung, insbesondere in der Schadstoffkontrolle und Bioremediation. Es hilft bei der Entgiftung kontaminierter Standorte und der Behandlung von Abwasser, indem es schädliche Substanzen in weniger giftige Formen zerlegt .

Materialwissenschaften

In den Materialwissenschaften trägt die Verbindung zur Innovation neuer Materialien mit verbesserten Eigenschaften bei. Sie ist an der Synthese und Modifikation von Polymeren, Keramiken und Verbundwerkstoffen beteiligt, was zu Fortschritten im Bauwesen, in der Elektronik und in der Nanotechnologie führt .

Analytische Chemie

Die Verbindung ist ein wichtiger Bestandteil der analytischen Chemie, wo sie bei der Entwicklung anspruchsvoller Instrumentierung und analytischer Methoden eingesetzt wird. Sie verbessert die Empfindlichkeit und Spezifität von Nachweismethoden, was für die Qualitätskontrolle und forensische Analytik von entscheidender Bedeutung ist .

Landwirtschaft

Schließlich wird „this compound“ im Bereich der Landwirtschaft eingesetzt, um den Ernteertrag zu steigern und Pflanzen vor Schädlingen und Krankheiten zu schützen. Sie ist auch an der Entwicklung intelligenter landwirtschaftlicher Technologien beteiligt, die die Pflanzengesundheit überwachen und den Ressourceneinsatz optimieren .

Biochemische Analyse

Biochemical Properties

Unii-2EO3gfe2R9 plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter release. It interacts with synaptic vesicle protein 2A (SV2A), a protein involved in the regulation of neurotransmitter release. The binding of this compound to SV2A modulates the release of neurotransmitters, thereby influencing synaptic transmission and neuronal excitability . This interaction is crucial for its potential therapeutic effects in neurological disorders.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating synaptic transmission and neuronal excitability. This modulation impacts cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to alter the expression of genes involved in neurotransmitter synthesis and release, as well as genes related to synaptic plasticity . These effects contribute to its potential therapeutic applications in conditions such as epilepsy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to synaptic vesicle protein 2A (SV2A). This binding modulates the release of neurotransmitters by influencing the exocytosis process at the synaptic cleft. Additionally, this compound may inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters in the synaptic cleft . These molecular interactions contribute to its overall effect on synaptic transmission and neuronal excitability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating synaptic transmission and neuronal excitability . These temporal effects are important for understanding its potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively modulates synaptic transmission and neuronal excitability without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolites are then excreted through the kidneys . The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within neuronal cells . These interactions are crucial for its ability to modulate synaptic transmission and neuronal excitability.

Subcellular Localization

This compound is localized primarily in the synaptic vesicles within neuronal cells. This subcellular localization is essential for its function in modulating neurotransmitter release. The compound may also undergo post-translational modifications that influence its targeting to specific subcellular compartments . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic use.

Eigenschaften

IUPAC Name |

(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDAHGXWZNKFNP-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)N(C1)C(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943986-67-2 | |

| Record name | UCB-42145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943986672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRIVARACETAM ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EO3GFE2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)

amine](/img/structure/B1457137.png)

![Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate](/img/structure/B1457142.png)